

# Application Notes and Protocols for Genomic DNA Extraction from Animal Samples

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## Compound of Interest

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These application notes provide a detailed protocol for the isolation of high-quality genomic DNA from various animal samples, including blood, tissue, and hair follicles. The procedures outlined are suitable for researchers, scientists, and drug development professionals requiring purified DNA for downstream applications such as PCR, sequencing, and genotyping.

## Data Presentation

The expected yield and purity of genomic DNA can vary depending on the sample type and the specific extraction kit used. The following table summarizes typical results obtained from various animal samples.

Sample Type	Sample Amount	Expected DNA Yield (µg)	Typical A260/A280 Ratio
Whole Blood (Bovine)	200 µL	3 - 12	1.7 - 1.9
Tissue (e.g., ear notch)	25 mg	5 - 25	1.8 - 2.0
Hair Follicles	10-20 follicles	0.5 - 5	1.7 - 1.9
Cheek Swabs (Canine)	2 swabs	1 - 10	1.7 - 1.9

## Experimental Protocols

This section details the methodologies for genomic DNA extraction from animal tissue, blood, and hair samples. The protocol is based on a typical solid-phase spin-column-based extraction method.

## I. Genomic DNA Extraction from Animal Tissue (e.g., Ear Notch, Tail Tip)

Materials:

- Animal tissue sample (up to 25 mg)
- Genomic Lysis Buffer
- Proteinase K
- Genomic Binding Buffer
- Genomic Wash Buffer
- 75% Ethanol
- Elution Buffer (1x TE)
- Microcentrifuge tubes (1.5 mL and 2 mL)
- DNA Binding Columns
- Collection Tubes
- Water bath or heat block (65°C)
- Microcentrifuge

Protocol:

- Sample Preparation:

- Excise up to 25 mg of the animal tissue sample. For optimal lysis, it is recommended to grind the tissue to a fine powder in liquid nitrogen or finely mince the sample with a sterile scalpel.
- Transfer the prepared tissue to a 2 mL microcentrifuge tube.
- Lysis:
  - Prepare a lysis solution by adding 10  $\mu$ L of Proteinase K to 1,000  $\mu$ L of Genomic Lysis Buffer for each sample.
  - Add 1,000  $\mu$ L of the prepared lysis solution to the tissue sample.
  - Vortex thoroughly to ensure the tissue is completely immersed in the lysis solution.
  - Incubate the sample at 65°C for 10 to 30 minutes, or until the tissue is completely lysed.<sup>[1]</sup> Vortex the tube periodically during incubation.
  - Centrifuge the lysate at 10,000 rpm for 5 minutes to pellet any undigested material.<sup>[1]</sup>
- Binding:
  - Carefully transfer 500  $\mu$ L of the clear supernatant to a new 1.5 mL microcentrifuge tube.
  - Add 500  $\mu$ L of Genomic Binding Buffer to the supernatant and mix thoroughly by vortexing.
  - Place a DNA Binding Column into a 2 mL Collection Tube.
  - Transfer the entire mixture from the previous step into the DNA Binding Column.
  - Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through and reassemble the column and collection tube.
- Washing:
  - Add 800  $\mu$ L of Genomic Wash Buffer to the DNA Binding Column.
  - Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through.

- Add 800 µL of 75% ethanol to the column.[\[1\]](#)
- Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through.
- Repeat the 75% ethanol wash step once.
- Centrifuge the empty column at high speed for 1-2 minutes to completely remove any residual ethanol.[\[1\]](#)
- Elution:
  - Place the DNA Binding Column into a clean 1.5 mL microcentrifuge tube.
  - Add 100 µL of Elution Buffer directly to the center of the column membrane.
  - Incubate at 65°C for 5 to 10 minutes to enhance DNA elution.[\[1\]](#)
  - Centrifuge at 10,000 rpm for 1 minute to collect the eluted genomic DNA.
  - The purified DNA is now ready for downstream applications or can be stored at -20°C.

## II. Genomic DNA Extraction from Whole Blood

Materials:

- Whole blood sample (200 µL)
- Lysis Buffer
- Proteinase K
- Binding Buffer
- Wash Buffer I
- Wash Buffer II
- Ethanol (96-100%)

- Elution Buffer
- Microcentrifuge tubes (1.5 mL)
- DNA Binding Columns
- Collection Tubes
- Water bath or heat block (56°C)
- Microcentrifuge

Protocol:

- Lysis:
  - Pipette 20 µL of Proteinase K into a 1.5 mL microcentrifuge tube.
  - Add 200 µL of the whole blood sample to the tube.
  - Add 200 µL of Lysis Buffer and mix immediately by vortexing.
  - Incubate at 56°C for 10 minutes.
  - Briefly centrifuge the tube to remove any drops from the inside of the lid.
- Binding:
  - Add 200 µL of 96-100% ethanol to the lysate and mix thoroughly by vortexing.
  - Transfer the entire mixture to a DNA Binding Column placed in a collection tube.
  - Centrifuge at full speed for 1 minute. Discard the flow-through.
- Washing:
  - Add 500 µL of Wash Buffer I to the column and centrifuge for 1 minute at full speed. Discard the flow-through.

- Add 500  $\mu$ L of Wash Buffer II to the column and centrifuge for 3 minutes at full speed to dry the membrane. Discard the flow-through and the collection tube.
- Elution:
  - Place the DNA Binding Column in a clean 1.5 mL microcentrifuge tube.
  - Add 200  $\mu$ L of Elution Buffer to the center of the membrane.
  - Incubate at room temperature for 5 minutes.
  - Centrifuge for 1 minute at full speed to elute the DNA.

### III. Genomic DNA Extraction from Hair Follicles

Materials:

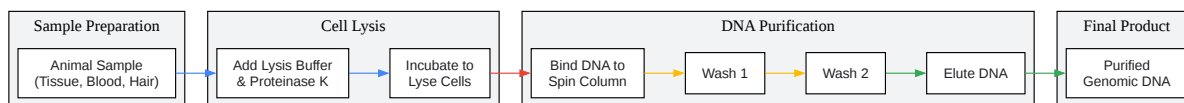
- Hair follicles (10-20)
- Digestion Buffer
- Proteinase K
- Lysis Solution
- Ethanol (96-100%)
- Binding, Wash, and Elution Buffers (as per a standard kit)
- Microcentrifuge tubes
- DNA Binding Columns
- Collection Tubes
- Water bath or heat block (85°C and 55°C)
- Microcentrifuge

## Protocol:

- Sample Preparation & Lysis:
  - Place a hair follicle into a microcentrifuge tube.
  - Add 100  $\mu$ L of Digestion Buffer and vortex for 10 seconds.
  - Incubate at 85°C for 10 minutes.
  - Briefly centrifuge the tube.
  - Add Proteinase K to the tube.
  - Add 300  $\mu$ L of Lysis Solution, vortex, and incubate at 55°C for 10 minutes.
- Binding:
  - Add 250  $\mu$ L of ethanol to the lysate and mix.
  - Transfer the mixture to a DNA Binding Column and proceed with the binding, washing, and elution steps as per the manufacturer's protocol.

## Experimental Workflow

The following diagram illustrates the general workflow for genomic DNA extraction from animal samples using a spin-column-based method.



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## References

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